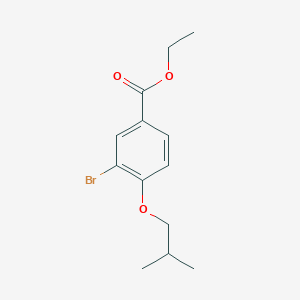![molecular formula C21H21N3OS2 B250121 N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}cyclopentanecarboxamide](/img/structure/B250121.png)
N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}cyclopentanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology. This compound is commonly referred to as MBCC and has been synthesized using various methods. In
Wirkmechanismus
MBCC exerts its anti-inflammatory and antitumor effects by inhibiting the activity of a protein called NF-κB. NF-κB is a transcription factor that plays a crucial role in inflammation and cancer. By inhibiting the activity of NF-κB, MBCC can reduce inflammation and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that MBCC can reduce the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. MBCC can also inhibit the activity of various enzymes such as cyclooxygenase-2, lipoxygenase, and inducible nitric oxide synthase, which are involved in the inflammatory process. In addition, MBCC has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MBCC in lab experiments is its potent anti-inflammatory and antitumor activity. MBCC can be used to study the mechanism of inflammation and cancer and can be used as a potential therapeutic agent. However, one of the limitations of using MBCC in lab experiments is its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research of MBCC. One of the directions is to explore the potential use of MBCC in the treatment of other inflammatory diseases such as psoriasis and multiple sclerosis. Another direction is to investigate the potential use of MBCC in combination with other drugs for the treatment of cancer. Further studies are also needed to elucidate the mechanism of action of MBCC and to investigate its potential side effects.
Conclusion
In conclusion, N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}cyclopentanecarboxamide is a chemical compound that has potential applications in the field of medicine and pharmacology. MBCC exhibits potent anti-inflammatory and antitumor activity and can be used to treat various inflammatory diseases and cancer. Although MBCC has some limitations, its potential therapeutic applications make it a promising compound for further research.
Synthesemethoden
The synthesis of MBCC involves the reaction between 6-methyl-2-benzothiazolamine and 4-isocyanatobenzene-1-thiol in the presence of cyclopentanecarboxylic acid chloride. The reaction yields N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}cyclopentanecarboxamide in good yields with high purity.
Wissenschaftliche Forschungsanwendungen
MBCC has been extensively studied for its potential applications in the field of medicine and pharmacology. Studies have shown that MBCC exhibits potent anti-inflammatory properties and can be used to treat various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. MBCC has also been shown to have antitumor activity and can be used in the treatment of cancer.
Eigenschaften
Molekularformel |
C21H21N3OS2 |
|---|---|
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C21H21N3OS2/c1-13-6-11-17-18(12-13)27-20(23-17)15-7-9-16(10-8-15)22-21(26)24-19(25)14-4-2-3-5-14/h6-12,14H,2-5H2,1H3,(H2,22,24,25,26) |
InChI-Schlüssel |
RKVFIFJSVRKEIG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C4CCCC4 |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide](/img/structure/B250040.png)




![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-phenylbutanamide](/img/structure/B250049.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250050.png)
![2-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B250056.png)
![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)
![N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide](/img/structure/B250058.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B250059.png)

